molecular formula C8H7N5OS B14656537 O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate CAS No. 53636-44-5

O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate

Cat. No.: B14656537
CAS No.: 53636-44-5
M. Wt: 221.24 g/mol
InChI Key: JKTFOEJSEQSPPA-UHFFFAOYSA-N
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Description

O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate is a chemical compound that features a tetrazole ring attached to a pyridine ring, with an ethanethioate group. Tetrazoles are known for their stability and resistance to biological degradation, making them useful in various applications, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate typically involves the reaction of 5-phenyl-1H-tetrazole with pyridin-3-ylboronic acid under Chan–Evans–Lam coupling conditions . This method ensures the formation of the desired compound with high purity and yield. The reaction conditions often include the use of catalysts and specific solvents to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

Types of Reactions

O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethanethioate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Mechanism of Action

Properties

CAS No.

53636-44-5

Molecular Formula

C8H7N5OS

Molecular Weight

221.24 g/mol

IUPAC Name

O-[2-(2H-tetrazol-5-yl)pyridin-3-yl] ethanethioate

InChI

InChI=1S/C8H7N5OS/c1-5(15)14-6-3-2-4-9-7(6)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

JKTFOEJSEQSPPA-UHFFFAOYSA-N

Canonical SMILES

CC(=S)OC1=C(N=CC=C1)C2=NNN=N2

Origin of Product

United States

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